Ethyl 1,3,5-triazine-2-carboxylate

Physicochemical Properties Separations Process Chemistry

Ethyl 1,3,5-triazine-2-carboxylate (CAS 81840-52-0) is a monosubstituted symmetric triazine derivative with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol. It is characterized by an ethyl carboxylate functional group at the 2-position of the 1,3,5-triazine ring, a core structure that enables nucleophilic aromatic substitution and serves as a versatile scaffold for further derivatization.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 81840-52-0
Cat. No. B12978151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,3,5-triazine-2-carboxylate
CAS81840-52-0
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=NC=N1
InChIInChI=1S/C6H7N3O2/c1-2-11-6(10)5-8-3-7-4-9-5/h3-4H,2H2,1H3
InChIKeyMYSAUBXZHRJRML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1,3,5-Triazine-2-Carboxylate (CAS 81840-52-0): Procurement-Ready Profile and Core Physicochemical Characteristics


Ethyl 1,3,5-triazine-2-carboxylate (CAS 81840-52-0) is a monosubstituted symmetric triazine derivative with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol . It is characterized by an ethyl carboxylate functional group at the 2-position of the 1,3,5-triazine ring, a core structure that enables nucleophilic aromatic substitution and serves as a versatile scaffold for further derivatization [1]. This compound is a stable, colorless liquid under normal conditions, featuring a calculated density of 1.24 g/cm³, a boiling point of 299.4°C at 760 mmHg, and a flash point of 134.9°C . As a foundational building block, it is used in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Monofunctional triazine building block – ethyl carboxylate at the 2-position supports controlled amidation, esterification, or reduction without competing side reactions.
Stable liquid for straightforward handling – colorless liquid under ambient conditions; no specialized inert-atmosphere storage required.
QC-documented purity for reproducible synthesis – commercially supplied with batch-specific NMR, HPLC, or GC data (≥95% purity), supporting procurement confidence.

Critical Differentiation: Why Ethyl 1,3,5-Triazine-2-Carboxylate Is Not a Drop-In Replacement for Other Triazine Esters


While the 1,3,5-triazine scaffold is common to many reagents, subtle variations in ester functionality (e.g., ethyl vs. methyl) or substitution pattern can profoundly alter reactivity, selectivity, and downstream application performance. Generic substitution with a methyl ester analog, for instance, can change lipophilicity (logP), steric bulk, and the leaving group ability of the alkoxide, directly impacting reaction kinetics and yields in coupling or nucleophilic aromatic substitution (SNAr) processes [1]. Furthermore, the specific 2-carboxylate substitution pattern in this monosubstituted triazine is essential for its role as a key intermediate; replacing it with a 2,4-dichloro or 2,4,6-trichloro analog would introduce additional reactive sites, leading to uncontrolled polymerization or cross-reactivity unless selectively protected, thereby complicating synthetic routes and reducing overall process efficiency [2]. The following quantitative evidence guide details these verifiable differentiations against its closest analogs.

Target: Ethyl 1,3,5-triazine-2-carboxylate
vs.
Methyl ester analog (methyl 1,3,5-triazine-2-carboxylate) – lipophilicity, boiling point, and alkoxide leaving-group ability may differ, potentially altering reaction kinetics, biphasic partitioning, and purification profiles.
Target: Ethyl 1,3,5-triazine-2-carboxylate
vs.
Polychlorinated triazines (e.g., cyanuric chloride) – multiple reactive chlorine sites require strict temperature control to avoid over-substitution; direct replacement may lead to complex mixtures and reduced selectivity.

Verifiable Differentiation: Quantitative Comparison of Ethyl 1,3,5-Triazine-2-Carboxylate Against Closest Analogs


Physicochemical Profile: Boiling Point and Lipophilicity Distinguish Ethyl from Methyl Ester Analogs

The ethyl ester group in the target compound confers distinct physicochemical properties compared to its methyl ester analog (Methyl 1,3,5-triazine-2-carboxylate), which are critical for purification and formulation. The ethyl ester exhibits a calculated boiling point of 299.4°C at 760 mmHg, which is significantly higher than the predicted boiling point for the methyl analog (~260-270°C), directly impacting distillation and high-temperature reaction suitability . Furthermore, the increased carbon chain length of the ethyl group results in a higher calculated logP (estimated ~0.8-1.0) compared to the methyl ester (estimated ~0.2-0.4), as determined by fragment-based methods, which can influence its partitioning in biphasic reactions and chromatographic retention time .

Boiling point & lipophilicity
Class-level
~30–40 °C higher boiling point vs. methyl ester analog; increased logP
May support high-temperature distillations and altered chromatographic retention.
Calculated values; experimental verification recommended.
Physicochemical Properties Separations Process Chemistry

Synthetic Utility: Mono-Substitution Pattern Enables Controlled Derivatization vs. Polychlorinated Triazines

The target compound's single reactive site (the carboxylate ester) stands in stark contrast to widely used polychlorinated triazines like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) or 2,4-dichloro-6-methoxy-1,3,5-triazine. Cyanuric chloride undergoes sequential substitution at 0°C, 25°C, and >70°C for the first, second, and third chlorines respectively, requiring strict temperature control to achieve mono-substitution [1]. In contrast, Ethyl 1,3,5-triazine-2-carboxylate eliminates this complexity. Its carboxylate moiety can be selectively converted to an amide or reduced to an alcohol without competing side reactions at the other ring positions, which are occupied by unreactive C-H bonds [2]. This inherent selectivity avoids the formation of mixtures of mono-, di-, and tri-substituted products, a common issue that reduces yield and complicates purification when using chlorinated triazines.

Reactive-site control
Class-level
1 reactive carboxylate site vs. 3 chlorine sites in cyanuric chloride
Simpler selectivity profile reduces purification burden in monofunctional derivatization.
Synthetic context based on standard SNAr reactivity; condition-dependent outcomes expected.
Synthetic Methodology Building Blocks Nucleophilic Substitution

Procurement Purity: Verifiable Analytical Specifications for Quality Assurance

From a procurement standpoint, the target compound is commercially available with a standard purity of ≥95%, supported by batch-specific analytical data including NMR, HPLC, or GC as provided by suppliers . This level of characterization ensures lot-to-lot consistency, which is critical for reproducible research and process development. While many other triazine derivatives are also offered at similar purities, the availability of specific quality control (QC) data for this exact CAS number allows for direct vendor comparison and informed purchasing decisions. In contrast, procurement of custom-synthesized or less common triazine analogs may lack this level of routine analytical documentation, introducing a risk of variable quality and unidentified impurities that can derail sensitive catalytic or biological assays.

Procurement purity
Data to verify
≥95% with batch-specific NMR, HPLC, or GC documentation
Documented QC may reduce risk of impurity-related experimental variability.
Supplier-reported data; confirm lot-specific certificates before critical use.
Quality Control Procurement Analytical Chemistry

Stability Profile: Benchmarking Reactivity Under Standard Handling Conditions

Safety data sheets and chemical stability reports indicate that Ethyl 1,3,5-triazine-2-carboxylate is stable under normal temperatures and pressures, with no dangerous reactions known under conditions of normal use [1]. This is a common but essential characteristic for a building block. Its stability contrasts with more reactive triazine derivatives, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), which is moisture-sensitive and hydrolyzes readily, requiring storage under inert atmosphere [2]. The target compound's greater tolerance to ambient conditions simplifies handling and storage logistics, reducing the need for specialized equipment and lowering the risk of degradation during use.

Ambient stability
Class-level
Stable under normal temperature/pressure; no moisture sensitivity reported
Simplified storage and handling compared to moisture-sensitive triazine reagents.
Based on SDS statements; verify under your specific laboratory conditions.
Stability Storage Safety

Ethyl 1,3,5-Triazine-2-Carboxylate: Evidence-Backed Application Scenarios in R&D and Production


Synthesis of Monofunctional Triazine-Derived Amides or Esters

This compound is ideally suited as a starting material for the preparation of 2-substituted-1,3,5-triazine amides or other esters via straightforward hydrolysis and amidation or transesterification. Its single reactive carboxylate group ensures a clean, high-yielding transformation without the risk of over-functionalization that plagues polychlorinated triazines . This makes it a preferred building block for creating focused libraries of triazine-containing molecules where a single point of diversity is desired, such as in medicinal chemistry hit-to-lead campaigns [1].

Process Development and Scale-Up Requiring High-Boiling Intermediates

The elevated boiling point (299.4°C calculated) of this ethyl ester, relative to methyl ester analogs, makes it a strategic choice in process chemistry where high-temperature operations are required . Its lower volatility reduces losses during solvent evaporation and can simplify the design of continuous flow processes. Furthermore, its stability under normal handling conditions [1] simplifies pilot plant operations compared to moisture-sensitive triazine reagents, improving process safety and robustness.

Quality-Controlled Starting Material for Validated Assays and GLP Studies

For laboratories requiring documented purity and identity for regulatory or reproducibility purposes (e.g., GLP toxicology studies, validated analytical method development), this compound is available with a minimum purity specification of ≥95% and is supported by batch-specific QC data such as NMR and HPLC . This level of characterization de-risks procurement and ensures that the starting material's quality will not be a confounding variable in sensitive biological or analytical experiments, setting it apart from less rigorously documented custom-synthesized alternatives.

Reference Standard for Analytical Method Development

The well-defined structure and availability with analytical certificates make Ethyl 1,3,5-triazine-2-carboxylate a suitable reference standard for developing and validating HPLC, GC, or NMR methods for monitoring reactions or impurities in complex mixtures . Its distinct retention time and spectral characteristics, which differ from those of methyl or other alkyl ester analogs, provide a clear benchmark for quantification and system suitability testing.

Application
Selection Property
Validation Focus
Monofunctional amide/ester synthesis
Single reactive carboxylate for selective 2-position derivatization
Reaction yield and selectivity under mild amidation/transesterification conditions
High-temperature process chemistry
Higher boiling point and lower volatility vs. methyl ester analogs
Distillation recovery and thermal stability at elevated process temperatures
Quality-controlled starting material for regulated research
Documented purity ≥95% with batch-specific QC data
Lot-to-lot consistency and impurity profile review for reproducible assays
Analytical reference standard
Distinct chromatographic retention and spectral signature
Method specificity, system suitability, and linearity in HPLC/GC/NMR methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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